
N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a dimethylamino group, a methylsulfonyl moiety, and an azetidine ring, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
Case Study: Inhibition of EGFR
A notable study evaluated the compound's inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The results demonstrated an IC50 value of 1.32 μM against the MiaPaCa2 pancreatic cancer cell line, indicating significant activity compared to standard treatments .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies showed effectiveness against several bacterial strains, including Bacillus megaterium. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Exploratory research into the neuroprotective capabilities of this compound suggests potential applications in treating neurodegenerative diseases. A study indicated that derivatives of this compound could bind to amyloid plaques associated with Alzheimer's disease, although further investigation is needed to confirm blood-brain barrier permeability .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It modulates receptor activity, particularly EGFR, leading to reduced tumor growth.
- Antimicrobial Action : It disrupts bacterial cell wall integrity, leading to cell death.
Table 1: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer | MiaPaCa2 | 1.32 | |
Antimicrobial | Bacillus megaterium | Not specified | |
Neuroprotective | Amyloid plaques (in vitro) | Low nanomolar range |
Table 2: Comparative Analysis of Similar Compounds
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that N-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide exhibits promising anticancer properties. The compound has been evaluated against several human cancer cell lines, showcasing its ability to inhibit cell proliferation effectively.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that derivatives of azetidine compounds, including this compound, were tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The results indicated a significant percentage growth inhibition (PGI), with some derivatives achieving over 70% PGI in specific cell lines. This suggests a strong potential for these compounds as anticancer agents .
Cell Line | Percent Growth Inhibition (%) |
---|---|
MDA-MB-231 | 72.5 |
HCT-116 | 68.3 |
OVCAR-8 | 75.9 |
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes related to metabolic disorders.
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibitors for Type 2 Diabetes Mellitus (T2DM), sulfonamide derivatives were synthesized and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase. The azetidine derivative demonstrated significant inhibition against these enzymes, indicating its potential role in managing glucose levels and cognitive function in diabetic patients .
Enzyme | Inhibition (%) |
---|---|
α-glucosidase | 65.0 |
Acetylcholinesterase | 58.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to optimize its pharmacological properties. Modifications to the sulfonamide group and the azetidine ring have been explored to enhance efficacy and reduce toxicity.
Research Findings
A quantitative structure–activity relationship (QSAR) analysis was conducted to predict the biological activity of various derivatives. The findings indicated that specific substitutions on the phenyl ring significantly influenced the compound's potency against cancer cell lines .
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-15(2)12-6-4-11(5-7-12)14-13(17)10-8-16(9-10)20(3,18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRCQSSQPXZIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。